molecular formula C5H9NO2 B3069005 trans-2-Aminocyclobutane-1-carboxylic acid CAS No. 951173-26-5

trans-2-Aminocyclobutane-1-carboxylic acid

Cat. No.: B3069005
CAS No.: 951173-26-5
M. Wt: 115.13 g/mol
InChI Key: NSQMWZLLTGEDQU-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-Aminocyclobutane-1-carboxylic acid is a valuable cyclobutane-based building block in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C5H9NO2 and a molecular weight of 115.13, serves as a crucial scaffold for the synthesis of more complex molecules . Researchers utilize this and related aminocyclobutanecarboxylic acids as partial agonists for the glycine site of the NMDA receptor, making it a significant compound for neuroscientific studies and the investigation of neurological receptors . The compound is available in various forms, including a high-purity free base and a more stable hydrochloride salt (CAS 181884-77-3) with a purity of 95% or higher . As a specialized amino acid, it is often incorporated into peptide structures to induce specific conformational constraints. Proper handling is essential; the compound requires cold-chain transportation and storage to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-aminocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQMWZLLTGEDQU-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84585-77-3
Record name 2-Aminocyclobutanecarboxylic acid, trans-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34RKV74RET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for Trans 2 Aminocyclobutane 1 Carboxylic Acid and Its Derivatives

Stereoselective and Enantiodivergent Synthetic Routes to tACBC Isomers

The synthesis of specific stereoisomers of 2-aminocyclobutane-1-carboxylic acid is crucial for their application in various scientific fields. Researchers have developed several stereoselective and enantiodivergent routes to access these valuable compounds.

Asymmetric Approaches for Chiral Resolution and Enantiopure Building Blocks

A key challenge in the synthesis of tACBC is the control of stereochemistry. Asymmetric synthesis and chiral resolution are two primary strategies to obtain enantiomerically pure isomers.

One notable approach involves the use of chiral auxiliaries. For instance, racemic carboxylic acid intermediates can be esterified with a chiral alcohol, such as L-(-)-menthol, to form a mixture of diastereomers. beilstein-journals.org These diastereomers, possessing different physical properties, can then be separated using techniques like preparative High-Performance Liquid Chromatography (HPLC). beilstein-journals.org Subsequent removal of the chiral auxiliary yields the enantiomerically pure carboxylic acids. beilstein-journals.org

Another powerful technique is the formation of diastereomeric salts. A racemic mixture of a carboxylic acid can be treated with an enantiomerically pure chiral amine base. libretexts.org The resulting diastereomeric salts can often be separated by fractional crystallization due to their differing solubilities. libretexts.org Once separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with acid. libretexts.org

Enzymatic desymmetrization has also been employed to generate chiral building blocks. For example, the enzymatic desymmetrization of a meso cyclobutane (B1203170) 1,2-dicarboxylic acid methyl ester can produce a chiral half-ester, which serves as a versatile precursor for the synthesis of orthogonally protected tACBC derivatives. researchgate.net

Table 1: Asymmetric Strategies for tACBC Synthesis
StrategyDescriptionKey Features
Chiral AuxiliariesCovalent attachment of a chiral molecule to a racemate to form diastereomers, which are then separated. The auxiliary is subsequently removed.Effective for a wide range of compounds. Separation can be achieved by chromatography or crystallization.
Diastereomeric Salt FormationReaction of a racemic acid or base with a chiral counterion to form diastereomeric salts, which are separated by crystallization.A classical and often scalable method for resolution.
Enzymatic Resolution/DesymmetrizationUse of enzymes to selectively react with one enantiomer in a racemic mixture or to desymmetrize a meso compound.High enantioselectivity under mild reaction conditions.

Stereocontrolled Alternative Methodologies for tACBC Derivatives

Beyond chiral resolution, several stereocontrolled synthetic routes have been developed to directly access tACBC derivatives with high stereopurity.

A prominent method involves photochemical [2+2] cycloaddition reactions. For example, the cycloaddition of ethylene (B1197577) to a chirally derivatized unsaturated γ-lactam can produce the cyclobutane ring with a specific cis configuration. researchgate.net The resulting diastereomers can be separated, and subsequent chemical transformations, including lactam hydrolysis and epimerization, can provide access to all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid in enantiomerically pure form. researchgate.net

Enantiodivergent synthetic sequences have also been successfully employed. These strategies allow for the preparation of both enantiomers of a target molecule from a single chiral starting material by altering the reaction sequence or reagents. Several derivatives of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid have been prepared using such enantiodivergent pathways. nih.govacs.org

Strategies for Incorporation into Peptidic Architectures

The incorporation of tACBC into peptides is of significant interest for creating peptidomimetics with constrained conformations. Both solid-phase and solution-phase methods have been adapted for this purpose.

Adaptations in Solid-Phase Peptide Synthesis (SPPS) for tACBC

Solid-phase peptide synthesis (SPPS) is a widely used technique for the stepwise assembly of peptides on a solid support. beilstein-journals.orgbachem.com The incorporation of conformationally constrained β-amino acids like tACBC into peptides using SPPS is a successful strategy for creating foldamers with well-defined three-dimensional structures. nih.gov For SPPS, tACBC is typically used as its Fmoc-protected derivative, which is compatible with standard synthesis conditions. nih.gov

The general SPPS cycle involves the deprotection of the Nα-protecting group of the resin-bound amino acid, followed by the coupling of the next Nα-protected amino acid, which is activated at its carboxyl group. beilstein-journals.orgnih.gov This cycle is repeated until the desired peptide sequence is assembled. beilstein-journals.org The choice of solid support, linker, and coupling reagents is crucial for successful synthesis. nih.gov

Solution-Phase Coupling Techniques for Cyclobutane-Containing Peptides

Solution-phase peptide synthesis offers an alternative to SPPS, particularly for the synthesis of shorter peptides or for large-scale production. In this method, peptide bond formation occurs in a homogenous solution, and intermediates are isolated and purified after each step. nih.gov

A variety of coupling reagents are available for solution-phase synthesis. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), are commonly used to activate the carboxylic acid group. americanpeptidesociety.orgpeptide.com To minimize racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. americanpeptidesociety.orgpeptide.com Other classes of coupling reagents include phosphonium (B103445) and aminium salts, such as BOP, PyBOP, HBTU, and HATU, which generally lead to high coupling efficiencies and low levels of side reactions. bachem.com

Derivatization Strategies for Functionalized tACBC Analogues

The development of synthetic routes to functionalized tACBC analogues expands their utility in various applications. Derivatization can be achieved by introducing functional groups onto the cyclobutane ring or by modifying the amino or carboxylic acid moieties.

One strategy involves starting with a precursor that already contains a functionalizable handle. For example, the synthesis of tACBC analogues with substituents on the cyclobutane ring can be achieved by using appropriately substituted starting materials in the synthetic sequence. mdpi.com

Another approach is the post-synthetic modification of the tACBC core. The amino and carboxylic acid groups can be readily derivatized using standard organic transformations to introduce a wide range of functionalities. For instance, the amino group can be acylated, alkylated, or converted into other nitrogen-containing functional groups. The carboxylic acid can be esterified or converted into an amide, providing further opportunities for diversification.

Conformational Analysis of Trans 2 Aminocyclobutane 1 Carboxylic Acid and Its Oligomers

Intra-residue and Inter-residue Hydrogen Bonding Networks

Studies on derivatives of trans-2-aminocyclobutane-1-carboxylic acid, particularly the (1R,2S) stereoisomer, have revealed a strong propensity for the formation of intra-residue six-membered (C6) hydrogen-bonded rings. This interaction occurs between the amide proton and the carbonyl oxygen of the same amino acid residue. The formation of these C6 hydrogen bonds results in a highly rigid local structure, specifically a cis-fused [4.2.0]octane structural unit. nih.gov This motif is a key factor in promoting strand-type conformations in shorter oligomers. nih.gov

While C6 hydrogen bonds are well-documented for this class of compounds, the characterization of eight-membered (C8) cyclic hydrogen bonds in oligomers of this compound is not prominently described in the reviewed literature. C8 rings, which would involve a hydrogen bond between the amide proton of one residue and the carbonyl oxygen of the preceding residue (i -> i-1), are a common feature in other classes of β-peptides, often contributing to turn-like structures. However, the specific conformational constraints of the cyclobutane (B1203170) ring in the trans configuration appear to favor other hydrogen-bonding patterns, such as the C6 and the more extended networks that define helical structures.

The stereochemistry of the 2-aminocyclobutane-1-carboxylic acid residue plays a pivotal role in determining the folding pattern of its oligomers. High-resolution NMR experiments on hybrid peptides have demonstrated that those containing trans-cyclobutane amino acid residues adopt a more folded structure in solution. uab.cat In contrast, peptides incorporating the cis-cyclobutane residue tend to favor a more extended, strand-like structure. uab.cat

This difference arises from the spatial orientation of the amino and carboxyl groups relative to the cyclobutane ring. In the trans isomer, the substituents are on opposite faces of the ring, which facilitates the formation of specific intra- and inter-residue hydrogen bonds that lead to folded or helical conformations. The cis configuration, with substituents on the same face, appears to sterically favor the formation of the intra-residue C6 hydrogen bonds that lead to the aforementioned rigid, strand-like structures. uab.cat The inherent rigidity of the cyclobutane ring, regardless of stereochemistry, serves as a structure-promoting unit in both monomers and dimers. nih.gov

Table 1: Influence of Stereochemistry on Conformational Preference
StereoisomerPredominant ConformationKey Hydrogen Bonding Pattern
This compoundFolded/Helical (in longer oligomers), Strand-type (in shorter oligomers)Inter-residue (e.g., 12-helix), Intra-residue (C6)
cis-2-Aminocyclobutane-1-carboxylic acidStrand-likeIntra-residue (C6)

Solution-State Conformational Preferences

In solution, oligomers of this compound exhibit a fascinating array of conformational preferences, ranging from well-defined helical structures to more extended strand-like arrangements. These preferences are often dependent on the length of the oligomer and the specific protecting groups employed.

Experimental and molecular modeling studies have provided compelling evidence for the formation of a well-defined 12-helical conformation in hexamers and octamers of trans-2-aminocyclobutane carboxylic acid. nih.gov This helical structure is observed in both the solid state and in solution, indicating a marked preference for this folded architecture. nih.gov The 12-helix is characterized by a series of interwoven 12-membered ring hydrogen bonds, where each hydrogen bond links a carbonyl oxygen to an amide proton three residues toward the C-terminus (i -> i+3). This is analogous to the 12-helix observed in oligomers of trans-2-aminocyclopentanecarboxylic acid. wisc.edu

While the 14-helix, defined by a hydrogen bond between a carbonyl oxygen and the amide proton of the second residue toward the N-terminus (i -> i-2), is a stable secondary structure for oligomers of other cyclic β-amino acids like trans-2-aminocyclohexanecarboxylic acid, there is no direct evidence in the reviewed literature to suggest its formation in oligomers of this compound. wisc.edu The smaller, more constrained four-membered ring appears to favor the tighter winding of the 12-helix.

Oligomers of (1R,2S)-2-aminocyclobutane-1-carboxylic acid have been shown to preferentially adopt a strand-type conformation in solution. nih.gov This extended structure is stabilized by the formation of the previously discussed intra-residue six-membered hydrogen-bonded rings. nih.gov These C6 bonds confer a high degree of rigidity to the β-peptide backbone, leading to the formation of these defined strand-like structures. nih.gov It is plausible that an equilibrium exists between the strand-type conformation, which is likely favored in shorter oligomers where the stabilizing C6 hydrogen bonds dominate, and the helical structures that become more stable in longer oligomers due to cooperative effects.

When the amino group of this compound derivatives is protected with a carbamate (B1207046) group, such as a tert-butyloxycarbonyl (Boc) group, an additional layer of conformational complexity arises from the restricted rotation around the carbamate N-C(O) bond. This leads to a cis-trans conformational equilibrium. nih.gov

Table 2: Summary of Conformational Preferences in Solution
ConformationDescriptionSupporting EvidenceRelevant Oligomer Length
12-HelixA helical fold stabilized by i -> i+3 hydrogen bonds, forming 12-membered rings.Experimental (X-ray, NMR) and molecular modeling studies. nih.govHexamer, Octamer
Strand-TypeAn extended conformation stabilized by intra-residue C6 hydrogen bonds.NMR and theoretical calculations. nih.govDimer to Octamer
Carbamate RotamersEquilibrium between cis and trans conformers around the N-C(O) bond of a carbamate protecting group.NMR studies show the trans form is the major conformer. nih.govMonomers and Oligomers

Solid-State Conformational Behavior

The conformation of this compound and its oligomers in the solid state is predominantly governed by the rigid cyclobutane ring and the formation of extensive hydrogen bond networks. These factors lead to well-defined, repeating structural motifs and a high degree of order in the crystalline lattice.

Investigation of Intermolecular Hydrogen Bonding Patterns in Crystalline Structures

In the crystalline phase, oligomers of this compound exhibit a strong tendency to form specific, highly organized secondary structures. nih.gov X-ray crystallography studies on the hexamer and octamer of this β-amino acid have shown a distinct preference for folding into a well-defined 12-helical conformation. nih.gov This helical structure is stabilized by a repeating pattern of C=O(i)···H-N(i+3) intramolecular hydrogen bonds. This means the carbonyl oxygen of one residue forms a hydrogen bond with the amide proton of the residue three positions further down the chain, creating a series of interconnected 12-membered rings.

Conformational Rigidity and Structural Units in the Solid Phase

The cyclobutane ring is a potent "structure-promoting unit" in both monomers and oligomers of this compound. nih.gov Its inherent rigidity severely restricts the available conformational space of the peptide backbone, guiding the oligomers to fold into ordered structures. nih.gov This contrasts with more flexible acyclic β-amino acids.

In the solid phase, this rigidity results in the formation of highly uniform structural units. For oligomers, the dominant structural unit is the 12-helix, a stable, repeating conformation observed consistently in crystallographic studies. nih.gov This contrasts with oligomers of the analogous trans-2-aminocyclohexanecarboxylic acid, which favor a 14-helix, demonstrating how the ring size of the cyclic β-amino acid dictates the resulting helical structure. wisc.edu The formation of these well-defined helices is a cooperative process, meaning the stability of the helix increases with the length of the oligomer chain. wisc.edu This conformational integrity makes these cyclobutane-based β-peptides attractive building blocks for the construction of novel biomaterials and foldamers with predictable three-dimensional shapes. nih.govnih.gov

Advanced Spectroscopic Characterization for Conformational Elucidation

To probe the detailed conformational properties of this compound and its oligomers, a suite of advanced spectroscopic techniques is employed. These methods provide critical insights into the molecular structure, both in the solid state and in solution, complementing the data obtained from X-ray crystallography.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for analyzing the secondary structure of peptides and foldamers. By measuring the vibrations of chemical bonds, FTIR can provide information about hydrogen bonding and local conformation. For peptides containing this compound, the most informative regions of the IR spectrum are the Amide I and Amide II bands. researchgate.net

The Amide I band, which arises primarily from the C=O stretching vibration of the amide backbone, is particularly sensitive to secondary structure. Its frequency can distinguish between different types of helices, sheets, and random coil conformations. libretexts.org The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations, is also sensitive to hydrogen bonding and conformation. libretexts.org In solid-state samples, the presence of strong, well-defined hydrogen bonds, such as those in the 12-helix, leads to characteristic shifts in these amide bands compared to their positions in a non-hydrogen-bonded state.

Vibrational ModeTypical Frequency Range (cm⁻¹)Structural Information Provided
Amide I (C=O stretch)1650 - 1690Highly sensitive to the peptide's secondary structure (e.g., helix, sheet) and intramolecular hydrogen bonding. oregonstate.edu
Amide II (N-H bend / C-N stretch)1530 - 1620Sensitive to the strength and presence of hydrogen bonds involving the amide N-H group. libretexts.orglibretexts.org
N-H Stretch~3300A lower frequency indicates stronger hydrogen bonding, distinguishing between free and bonded N-H groups. oregonstate.edu

Vibrational Circular Dichroism (VCD) Analysis

For oligomers of this compound, VCD spectra can confirm the presence of a dominant, ordered helical structure in solution. The technique is sensitive enough to detect subtle conformational changes and can be used to validate the 3D structures predicted by computational models. nih.govmdpi.com The combination of characteristic positive and negative peaks (bisignate signals) in the VCD spectrum, particularly in the amide I region, can serve as a definitive signature for a specific helical fold. mdpi.com This makes VCD an indispensable tool for bridging the gap between solid-state crystal structures and the dynamic conformational behavior of these molecules in a solution environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled atomic-level detail about the three-dimensional structure and dynamics of molecules in solution. nih.gov For analyzing the conformation of this compound oligomers, several specific NMR experiments and parameters are crucial.

Nuclear Overhauser Effect (NOE) contacts : The NOE is a phenomenon where the magnetization of one nucleus is transferred to a nearby nucleus through space. researchgate.net Observing an NOE contact between two protons in a NOESY experiment indicates that they are close in space (typically < 5 Å), regardless of their through-bond connectivity. sapub.org For foldamers, specific NOE patterns can unambiguously define a folded structure. For example, in a helix, NOE contacts would be expected between the amide proton of one residue and protons on the preceding residue. nih.gov

Chemical Shifts : The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is determined by the molecular conformation. usp.br For these oligomers, the chemical shifts of the amide protons (¹H) and the backbone carbons (¹³C) are particularly informative. mdpi.com Dispersed amide proton chemical shifts are indicative of a well-ordered structure, while analysis of Cα and Cβ chemical shifts can provide information about the backbone dihedral angles. usp.br

Temperature Coefficients : The temperature coefficient (dδ/dT) of the amide proton chemical shift is a powerful diagnostic tool for identifying hydrogen-bonded protons. Amide protons that are exposed to the solvent typically have large negative temperature coefficients (more sensitive to temperature changes), while those involved in stable, intramolecular hydrogen bonds are shielded from the solvent and exhibit small temperature coefficients. nih.govnih.gov Low-temperature coefficient values for the amide protons in oligomers of this compound would provide strong evidence for the stability of the 12-helical structure in solution.

NMR ParameterTechniqueStructural Insight
NOE Contacts2D NOESYProvides through-space proton-proton distances, defining the tertiary fold and secondary structure elements. sapub.orgnih.gov
Chemical Shifts (¹H, ¹³C)1D/2D NMR (COSY, HSQC)Sensitive to the local electronic environment, indicating the presence of a stable, well-defined conformation. mdpi.com
Temperature Coefficients (dδ/dT)Variable Temperature ¹H NMRDistinguishes between solvent-exposed and intramolecularly hydrogen-bonded amide protons, confirming stable secondary structures. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular dichroism (CD) spectroscopy is a pivotal technique for investigating the secondary structures of peptides and their analogues. It measures the differential absorption of left- and right-circularly polarized light, which is exquisitely sensitive to the chiral environment of amide chromophores and, consequently, to the folded conformations of peptide backbones. In the context of β-peptides, such as oligomers of this compound, CD spectroscopy would be instrumental in identifying and characterizing helical or other ordered secondary structures in solution.

While studies on oligomers of related cyclic β-amino acids, such as those derived from cyclopentane (B165970) and cyclohexane (B81311), have demonstrated the utility of CD spectroscopy in elucidating their conformational preferences and the formation of stable helical structures, a comparable investigation for oligomers of this compound is not present in the current body of scientific literature. Therefore, no experimental data, such as CD spectra or tables of molar ellipticity values at characteristic wavelengths, can be presented for these specific oligomers. The generation of a data table for this subsection is not possible due to the lack of available research findings.

Matrix-Isolation Infrared (MI-IR) Spectroscopy for Gas-Phase Conformers

Matrix-isolation infrared (MI-IR) spectroscopy is a powerful method for studying the intrinsic conformational landscape of molecules in the gas phase, free from intermolecular interactions that are present in solution or the solid state. This technique involves trapping the molecule of interest in an inert gas matrix (such as argon or neon) at cryogenic temperatures. The low temperature and isolation of individual molecules allow for the resolution of vibrational bands corresponding to different stable conformers.

This methodology would be highly valuable for determining the preferred gas-phase structures of the monomeric this compound. Such a study would provide fundamental insights into the intramolecular forces, such as hydrogen bonding between the amino and carboxylic acid groups, that govern its conformational preferences. However, a comprehensive search of scientific databases reveals no published studies that have applied MI-IR spectroscopy to investigate the conformers of this compound. Consequently, there is no experimental data, including infrared spectra or vibrational frequency tables for different conformers, to report. The creation of a data table for this subsection is therefore precluded by the absence of relevant experimental results.

Computational Chemistry and Theoretical Modeling of Trans 2 Aminocyclobutane 1 Carboxylic Acid Systems

Density Functional Theory (DFT) Calculations for Conformational Landscapes

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the conformational preferences and spectroscopic properties of peptides and peptidomimetics containing trans-ACBC. researchgate.netu-psud.fr

DFT calculations are instrumental in determining the relative energies of different conformers of trans-ACBC-containing molecules, thereby predicting their most stable geometries. For instance, studies on peptide models built from trans-2-aminocyclobutane-1-carboxylic acids (ACBCs) have utilized DFT to explore their conformational preferences. researchgate.netu-psud.fr These calculations have revealed that derivatives of the trans diastereoisomer often favor the formation of an eight-membered hydrogen-bonded ring (C8) in monomeric and short oligomeric forms. researchgate.net As the oligomer chain lengthens, these C8 hydrogen bonds can be superseded by more stable 12-helix structures, which involve a series of C12 hydrogen bonds. researchgate.net

In the context of bis(cyclobutane) β-dipeptides synthesized from trans-ACBC derivatives, DFT has shown a predominance of these eight-membered hydrogen-bonded rings for (trans,trans)- and (trans,cis)-β-dipeptides. researchgate.net This contrasts with the six-membered rings preferred by the (cis,trans) β-dipeptide. researchgate.net High-resolution NMR experiments have corroborated these findings, showing that peptides with trans-cyclobutane residues tend to adopt more folded structures in solution due to the formation of these intramolecular hydrogen-bonded rings. researchgate.net

A significant application of DFT is the simulation of vibrational spectra, such as Infrared (IR) and Vibrational Circular Dichroism (VCD), which can then be compared with experimental data to validate the predicted structures. u-psud.fr For peptide models like N-tert-butyloxycarbonyl (Boc) derivatives of trans-ACBC benzylamides, DFT calculations have been employed to simulate their solid-state IR and VCD spectra. u-psud.fr

Reproducing the experimental VCD spectrum of the trans-ACBC derivative has been shown to require calculations on clusters larger than four units, indicating the presence of strong intermolecular hydrogen bonding patterns in the crystal. u-psud.fr While a qualitative agreement can be achieved with a tetramer model, the intensity enhancement observed experimentally is not fully replicated, highlighting the sensitivity of VCD to long-range organization within the crystal structure. u-psud.fr

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While DFT provides static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of conformational changes and intermolecular interactions over time.

MD simulations are particularly useful for assessing the stability and dynamics of hydrogen bonds. In studies of bis(cyclobutane) β-dipeptides containing trans-ACBC, MD simulations have revealed that hydrogen bonding patterns can be highly transient. researchgate.net For certain peptide conjugates, a large number of different hydrogen bonds were observed to form and break throughout the simulation trajectories, indicating a lack of stable, persistent hydrogen bonding patterns. researchgate.net

By analyzing the trajectories generated from MD simulations, it is possible to determine the averaged conformational states of molecules. This analysis provides a more realistic representation of the molecule's behavior in a dynamic environment compared to the static, energy-minimized structures obtained from DFT. For peptides containing trans-ACBC, trajectory analysis can reveal the predominant conformations and the flexibility of the peptide backbone and side chains. researchgate.net

Other Quantum Chemical Methods for Structural and Electronic Properties

Beyond DFT and MD, other quantum chemical methods are employed to gain a deeper understanding of the structural and electronic properties of trans-ACBC systems. These methods can provide more accurate energies and descriptions of electronic transitions. For example, second-order approximate coupled-cluster (CC2) level calculations have been used to analyze the nature of electronic transitions, which is crucial for interpreting UV spectroscopic data. u-psud.fr

Combining experimental techniques like Fourier-transform infrared spectroscopy (FTIR) and VCD with a range of quantum chemical calculations provides a comprehensive picture of the solid-state organization of trans-ACBC derivatives. u-psud.fr These theoretical approaches are indispensable for elucidating the complex interplay of intra- and intermolecular forces that dictate the structure and function of these conformationally constrained amino acids.

Peptidomimetic Design and Foldamer Chemistry Utilizing Trans 2 Aminocyclobutane 1 Carboxylic Acid

Construction of β-Peptides and Hybrid Peptidic Scaffolds

The unique structural properties of tACBC make it an ideal component for the synthesis of β-peptides and various hybrid peptide structures. The constrained nature of the cyclobutane (B1203170) ring serves as a powerful tool for directing the folding of peptide chains into specific, well-defined conformations.

The synthesis of peptides composed entirely of tACBC units (homooligomers) or in combination with other amino acids (heterooligomers) has been a significant area of research. Stereocontrolled synthetic methods have been developed to produce bis(cyclobutane) β-dipeptides, including various enantio- and diastereomers, in high yields. nih.govacs.org These synthetic efforts have enabled detailed investigations into the structural consequences of incorporating tACBC.

Structural analyses, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations, have revealed that the cyclobutane ring is a potent structure-promoting unit. nih.govacs.org A key finding is the formation of strong intramolecular hydrogen bonds in tACBC-containing dimers, which lead to the creation of rigid, cis-fused bicyclo[4.2.0]octane structural motifs. nih.govacs.org This high degree of rigidity is observed both in solution and in the gas phase. nih.govacs.org In the solid state, the conformational landscape is further influenced by the presence of intermolecular hydrogen bonds. nih.govacs.org

The incorporation of tACBC into hybrid peptides, which contain a mix of α-, β-, and γ-amino acids, offers a versatile strategy for creating novel molecular architectures with tailored properties. The design of such hybrid peptides allows for the fine-tuning of backbone conformation and the introduction of diverse functionalities.

α/β-Hybrid Peptides: The inclusion of β-amino acids like tACBC into α-peptides can enhance proteolytic stability, as the altered backbone is less susceptible to enzymatic degradation. mdpi.com These mixed peptides can adopt unique secondary structures not readily accessible to their α-peptide counterparts. mdpi.com

β/γ-Hybrid Peptides: Theoretical studies on β,γ-hybrid peptides, which consist of alternating β- and γ-amino acid residues, suggest they can mimic the helical structures of native α-peptides, including the well-known α-helix. nih.gov This mimicry opens up avenues for designing foldamers with predictable helical topologies.

α/γ-Hybrid Peptides: Similarly, computational analyses of α,γ-hybrid peptides indicate their potential to form stable helical structures that resemble those of β-peptides. nih.gov The ability to form such defined secondary structures makes these hybrid systems promising candidates for applications in materials science and peptide design. nih.gov

The systematic study of these hybrid systems, often involving alternating residues, provides valuable insights into the principles governing peptide folding and self-assembly. For instance, investigations into hybrid tetrapeptides composed of (1R,2S)-2-aminocyclobutane-1-carboxylic acid and linear residues like glycine, β-alanine, or γ-aminobutyric acid have shed light on the non-covalent interactions that drive the formation of ordered aggregates. researchgate.net

Engineering of Defined Secondary Structures (Foldamers)

A primary goal in using tACBC is the creation of "foldamers," which are oligomers that adopt specific, compact conformations reminiscent of the secondary structures found in proteins. The rigidity of the tACBC unit is instrumental in guiding the peptide chain to fold into predictable helical, strand, or sheet-like arrangements.

The incorporation of cyclic β-amino acids is a well-established strategy for inducing helical structures in peptides. Oligomers of related residues, such as trans-2-aminocyclohexanecarboxylic acid (tACHC), have been shown to form stable 14-helical structures. wisc.edu This helix is characterized by a 14-membered hydrogen-bonded ring formed between a carbonyl oxygen and the amide proton of the second residue toward the N-terminus. wisc.edu This contrasts with the 13-membered ring of the classic α-helix. wisc.edu The principles derived from tACHC oligomers are applicable to tACBC systems, where the constrained ring system pre-organizes the backbone for helical folding.

The stability of these helical structures is often enhanced by the specific stereochemistry of the cyclic residues and the pattern of their incorporation. Even with significant functionalization, such as the introduction of multiple hydroxyl groups on a cyclohexane (B81311) ring, the propensity to form a 14-helix can be maintained. chemrxiv.org This demonstrates the robustness of the cycloalkane scaffold in dictating a helical conformation.

While helical structures are a common outcome, careful sequence design using constrained residues like tACBC can also lead to the formation of extended, strand-like conformations. These strands can then associate to form sheet-like assemblies, mimicking the β-sheets found in natural proteins. The ability to control the folding into either helical or extended structures is a key aspect of foldamer chemistry. By alternating the stereochemistry or the type of cyclic residue, researchers can program the peptide to adopt different secondary structures. For example, studies on oligomers of trans-2-aminocyclopentanecarboxylic acid have revealed the formation of a 12-helix, demonstrating that subtle changes in the ring size can lead to different helical geometries. wisc.edu

Influence of tACBC Residues on Overall Peptide Backbone Conformation and Rigidity

The introduction of a tACBC residue into a peptide chain has a profound and predictable impact on its conformational properties. The four-membered ring severely restricts the rotational freedom around the adjacent backbone bonds, effectively locking the local conformation.

Applications in Protein-Protein Interaction Modulation

The constrained cyclic structure of trans-2-aminocyclobutane-1-carboxylic acid (tACBC) makes it a valuable building block in the design of peptidomimetics and foldamers aimed at modulating protein-protein interactions (PPIs). Its incorporation into peptide backbones can enforce specific secondary structures, thereby mimicking the topology of protein domains involved in PPIs. This structural mimicry allows for the creation of potent and selective inhibitors of these often-challenging therapeutic targets.

A significant challenge in medicinal chemistry is the development of small molecules that can effectively and selectively inhibit protein-protein interactions, which are often characterized by large and shallow binding surfaces. Foldamers, which are unnatural oligomers with a propensity to adopt well-defined secondary structures, have emerged as a promising strategy to tackle this challenge. The incorporation of constrained amino acids like this compound is pivotal in this approach.

One notable application is in the design of α-helix mimetics. Researchers have successfully utilized tACBC as a key component in hybrid α/β/γ-peptides to mimic the helical structure of the N-terminal domain of the p53 tumor suppressor protein. nih.gov This region of p53 is known to bind to the human double minute 2 (hDM2) protein, an interaction that leads to the degradation of p53 and is a critical target in cancer therapy.

By strategically placing tACBC within a peptide sequence, it is possible to induce an α-helix-mimicking 12,13-helical conformation. nih.gov These designed foldamers are capable of displaying the critical "hot-spot" residues of p53 (Phenylalanine, Tryptophan, and Leucine) in the correct spatial orientation to effectively bind to hDM2. nih.gov This structural mimicry translates into potent inhibitory activity against the p53/hDM2 interaction. Furthermore, these peptidomimetics exhibit enhanced stability against enzymatic degradation compared to their natural α-peptide counterparts, a crucial property for potential therapeutic agents. nih.gov

The table below summarizes the characteristics of a designed α/β/γ-peptide foldamer incorporating this compound for the inhibition of the p53/hDM2 interaction.

FeatureDescriptionReference
Target Interaction p53/hDM2 nih.gov
Key Building Block This compound (tACBC) nih.gov
Resulting Conformation α-helix-mimicking 12,13-helix nih.gov
Mechanism of Action Mimics the α-helical domain of p53, presenting key binding residues to hDM2. nih.gov
Advantage Enhanced proteolytic stability compared to native α-peptides. nih.gov
Outcome Selective inhibition of the p53/hDM2 protein-protein interaction. nih.gov

The Bcl-2 family of proteins are central regulators of apoptosis (programmed cell death) and are frequently dysregulated in cancer, leading to cell survival and resistance to therapy. The interactions between pro-apoptotic and anti-apoptotic members of this family are mediated by the binding of a conserved helical domain, known as the BH3 domain, from pro-apoptotic proteins to a hydrophobic groove on the surface of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1. This makes the development of small molecules that mimic the BH3 domain (BH3 mimetics) a highly attractive strategy for cancer therapy.

Peptidomimetics and foldamers are well-suited for mimicking the α-helical structure of the BH3 domain. By engineering peptide sequences that adopt a stable helical conformation and present the key hydrophobic residues necessary for binding to anti-apoptotic proteins, it is possible to create potent inhibitors that disrupt these critical survival signals and induce apoptosis in cancer cells.

While the use of various unnatural amino acids to stabilize helical structures in BH3 mimetics is a common strategy, specific research detailing the incorporation of this compound for this particular application is not extensively documented in publicly available literature. However, the principles of using constrained cyclic amino acids to enforce helical conformations, as demonstrated in the inhibition of the p53/hDM2 interaction, are directly applicable. The rigid cyclobutane ring can act as a potent helix-nucleating element, pre-organizing the peptide backbone into a conformation that is favorable for binding to the BH3-binding groove of anti-apoptotic proteins.

The table below outlines the general design principles and key components involved in the development of peptidomimetic inhibitors targeting anti-apoptotic Bcl-2 family proteins, a strategy for which this compound could theoretically be a valuable component.

Design PrincipleDescription
Target Anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1)
Mimicked Motif BH3 domain of pro-apoptotic proteins (e.g., Bad, Bid, Puma)
Secondary Structure α-helix
Key Interactions Hydrophobic residues from the mimetic inserting into the BH3-binding groove of the target protein.
Role of Constrained Residues To stabilize the α-helical conformation, enhancing binding affinity and proteolytic stability.
Potential Role for tACBC To act as a helix-inducing element within the peptidomimetic sequence.

Supramolecular Self Assembly and Nanomaterials Based on Trans 2 Aminocyclobutane 1 Carboxylic Acid Conjugates

Mechanisms of Self-Assembly in tACBC-Containing Systems

The spontaneous organization of tACBC-containing molecules into ordered supramolecular structures is governed by a delicate balance of intermolecular forces. The specific stereochemistry and rigid four-membered ring of the tACBC unit play a crucial role in directing these interactions, leading to predictable and stable assemblies.

The self-assembly of tACBC-based systems is primarily driven by a combination of hydrogen bonding and hydrophobic interactions. nih.govnih.gov Hydrogen bonds, which are strong, directional, non-covalent interactions, are fundamental to the formation of stable, ordered structures in biological and synthetic systems. nih.govkhanacademy.orgmdpi.com They occur when a hydrogen atom is shared between two electronegative atoms, such as oxygen and nitrogen, which are abundant in peptide backbones. nih.gov In tACBC-containing peptides, both intramolecular and intermolecular hydrogen bonds are critical. Intramolecular hydrogen bonds contribute to the high rigidity of the molecules, while intermolecular hydrogen bonds act as the links that hold separate molecules together in a larger assembly. nih.gov

Hydrophobic interactions are another key driving force, particularly in aqueous environments. nih.govresearchgate.net These interactions arise from the tendency of nonpolar groups to minimize their contact with water molecules. researchgate.netspringer.com This effect causes the nonpolar parts of the tACBC conjugates to aggregate, contributing significantly to the stability of the final self-assembled structure. The interplay between directional hydrogen bonds and non-directional hydrophobic forces dictates the morphology and properties of the resulting nanomaterials. nih.govnih.gov

Interaction TypeDescriptionRole in tACBC Self-Assembly
Hydrogen Bonding A directional, non-covalent interaction between a hydrogen atom on an electronegative atom (e.g., N, O) and another electronegative atom. khanacademy.orgProvides structural specificity and stability to the assembly through intermolecular connections. nih.gov Induces rigidity in individual molecules through intramolecular bonds. nih.gov
Hydrophobic Interactions The tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution to minimize contact with water. nih.govresearchgate.netDrives the aggregation of nonpolar regions of the conjugates, contributing to the overall stability and formation of the assembly core. nih.gov

Studies involving molecular modeling and experimental analysis of nanostructures formed by tACBC oligomers have suggested a preference for a parallel molecular arrangement. nih.gov In this configuration, the peptide strands align in the same direction (head-to-tail), allowing for an optimal network of intermolecular hydrogen bonds to form between adjacent molecules. This parallel alignment is a key factor in the formation of extended, stable fibrillar structures. nih.gov

Formation and Characterization of Ordered Nanostructures

The self-assembly of tACBC conjugates leads to a variety of well-defined and ordered nanostructures. The final morphology of these structures is highly dependent on factors such as the specific chemical structure of the conjugate, its concentration, and the solvent conditions.

A common outcome of the self-assembly of β-peptides, including those containing tACBC, is the formation of nanosized fibers and fibrils. nih.gov These elongated structures are typically formed by the hierarchical assembly of individual peptide molecules into β-sheet-like arrangements, which then stack to form the fibril. nih.gov The high rigidity conferred by the tACBC residue helps to promote the formation of these well-ordered, extended structures. The formation of these nano-sized fibers has been confirmed through various microscopy techniques, including Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM). nih.gov

Under certain conditions, particularly at higher concentrations, the network of self-assembled nanofibers formed by tACBC conjugates can entrap large amounts of solvent, leading to the formation of a hydrogel. nih.govnih.gov A hydrogel is a three-dimensional polymer network that swells in water. mdpi.com The mechanical properties of these gels are of significant interest for potential applications in areas like biomaterials and drug delivery.

Rheology, the study of the flow of matter, is used to characterize the viscoelastic properties of these hydrogels. Rheological measurements can provide information on the strength and stability of the gel network. nih.govnih.gov For instance, oscillatory rheology can determine the storage modulus (G′), which represents the elastic component, and the loss modulus (G″), which represents the viscous component. In a gelled state, G′ is typically greater than G″, indicating a solid-like behavior. ubc.ca These studies are crucial for understanding how the molecular design of tACBC conjugates translates into the macroscopic properties of the resulting materials. mdpi.com

Rheological ParameterDescriptionSignificance for tACBC Gels
Storage Modulus (G′) A measure of the elastic response of a material; represents the energy stored during deformation.Indicates the stiffness and strength of the hydrogel network. A higher G' suggests a stronger gel.
Loss Modulus (G″) A measure of the viscous response of a material; represents the energy dissipated as heat during deformation.Indicates the liquid-like properties of the material.
Gel Point The point during gelation where the storage modulus (G′) equals the loss modulus (G″). nih.govDefines the transition from a liquid-like state to a solid-like gel state.
Shear Thinning The decrease in viscosity under shear strain. mdpi.comAn important property for applications like injectability, where the gel needs to flow under pressure but be stable at rest.

In addition to fibrillar structures, amphiphilic molecules can also self-assemble into other defined aggregates, such as spherical micelles. nih.gov Micelles are aggregates of surfactant molecules dispersed in a liquid, with the hydrophilic "head" regions in contact with the surrounding solvent and the hydrophobic "tail" regions sequestered in the center. researchgate.netnih.gov While fibril formation is common for rigid β-peptides, the formation of spherical or other non-fibrillar aggregates can be induced by modifying the tACBC conjugate, for instance, by attaching bulky or highly soluble polymer chains. The specific geometry and aggregation number (the number of molecules in a single micelle) are determined by the balance of forces between the head groups and the hydrophobic tails. mdpi.comcsun.edu The formation of such defined aggregates from tACBC systems opens up further possibilities for their use in encapsulation and delivery applications.

Influence of tACBC Stereochemistry on Molecular Organization and Aggregate Morphology

The rigid, cyclic nature of 2-aminocyclobutane-1-carboxylic acid (ACBC) makes it a powerful building block in the design of foldamers—oligomers that adopt predictable, stable secondary structures. The stereochemistry of the amino and carboxyl groups on the cyclobutane (B1203170) ring, specifically the cis or trans relationship, is a critical determinant of the resulting supramolecular architecture. This geometric constraint directly influences the molecular packing and the ultimate morphology of the self-assembled nanomaterials. nih.gov

Research has demonstrated that changing the relative configurations within a β-peptide backbone can control the secondary structure and the self-assembly pattern. nih.gov In peptides incorporating ACBC, the cis versus trans configuration dictates the orientation of the peptide chains relative to one another, leading to distinct organizational motifs and aggregate shapes. nih.gov While oligomers of cis-ACBC are known to form ribbon-like fibrils that can create gels, conjugates containing trans-ACBC exhibit different packing arrangements. nih.gov

Detailed studies on dipeptides have revealed that the inclusion of trans-ACBC alongside a cis-ACBC residue leads to a "head-to-tail" molecular arrangement. In contrast, a dipeptide composed of two trans-ACBC residues adopts a "head-to-head" organization. nih.gov This fundamental difference in molecular organization, driven by stereochemistry, is directly responsible for the variation in the morphology of the resulting nanostructures. Both cis and trans isomers of ACBC have shown a propensity to form diverse self-assembled structures, including spherical micelles and fibers, highlighting the versatility of this building block in materials science. nih.gov The cyclobutane ring itself acts as a potent structure-promoting unit, conferring high rigidity to peptide backbones through the formation of stable intramolecular hydrogen bonds. chemrxiv.org

Table 1: Influence of ACBC Stereochemistry on Supramolecular Assembly
Peptide CompositionACBC StereochemistryObserved Molecular OrganizationResulting Aggregate MorphologyReference
(cis-ACBC)₄ TetrapeptidecisStrand-mimicking, leading to fibril formationRibbon-like fibrils, gel formation nih.gov
Dipeptide of (trans-ACBC)₂trans / transHead-to-head arrangementNot specified, distinct from cis-ACBC aggregates nih.gov
Dipeptide of trans-ACBC and cis-ACBCtrans / cisHead-to-tail arrangementNot specified, distinct from cis-ACBC aggregates nih.gov

A detailed exploration of Chiral Recognition in Supramolecular Systems based on trans-2-Aminocyclobutane-1-carboxylic acid (sections 6.4, 6.4.1, and 6.4.2) could not be completed. A comprehensive search of scientific literature did not yield specific research findings or data on tACBC-based conjugates being utilized as hosts for chiral recognition of guest molecules. The available literature focuses on the self-assembly properties of these molecules rather than their application in host-guest chemistry for chiral discrimination.

Enzyme Mechanistic Probes and Biochemical Interactions Non Clinical

Investigation of Amino Acid Transporter Mechanisms using tACBC Analogues

Analogues of tACBC, particularly radiolabeled versions, serve as critical probes for elucidating the complex mechanisms of amino acid transporters (AATs), which are vital for cellular nutrition, metabolism, and signaling.

The Alanine-Serine-Cysteine Transporter 2 (ASCT2) and Sodium-coupled Neutral Amino Acid Transporters (SNAT1 and SNAT2) are key transporters for glutamine and other neutral amino acids, and their activity is often upregulated in cancer cells. Due to their similar substrate specificities, distinguishing their individual contributions to amino acid uptake can be challenging. plos.orgnih.gov

Further studies have highlighted that in cells where ASCT2 is deleted, an amino acid starvation response can lead to the upregulation of SNAT1 and SNAT2 to compensate functionally. nih.gov The use of specific substrates and inhibitors in conjunction with tACBC analogues helps to dissect the relative activity of these closely related transporters. plos.orgresearchgate.net For instance, the use of MeAIB, a substrate for both SNAT1 and SNAT2, versus betaine, a more specific substrate for SNAT2, can help differentiate their respective activities in cells under various conditions. researchgate.net

Table 1: Inhibition of anti-[¹⁴C]FACBC Uptake by Natural Amino Acids in DU145 Prostate Cancer Cells (in the presence of Na⁺) This table illustrates the competitive inhibition of a tACBC analogue's uptake by various amino acids, indicating the transporter's substrate preference.

Inhibitor (Amino Acid)Inhibitory Effect on UptakeImplied Transporter Affinity
Glutamine Strongest InhibitionHigh
Serine Strongest InhibitionHigh
Phenylalanine Weaker Inhibition (in Na⁺)Low (for Na⁺-dependent transporters)

Many amino acid transport systems are dependent on the electrochemical gradient of sodium ions (Na⁺). nih.gov tACBC analogues have been pivotal in differentiating between sodium-dependent and sodium-independent transport pathways. Studies using anti-[¹⁴C]FACBC have demonstrated that its uptake into prostate cancer cells is predominantly a sodium-dependent process, which points to the action of transporters like ASCT2 and the SNAT family. nih.govnih.gov

In experiments where Na⁺ was removed from the extracellular medium, the uptake of the tACBC analogue was significantly reduced. nih.gov The remaining uptake in the absence of sodium was almost completely inhibited by phenylalanine and 2-amino-bicyclo plos.orgplos.orgnih.govheptane-2-carboxylic acid, but not by N-ethylmaleimide, which is characteristic of the Large Neutral Amino Acid Transporter 1 (LAT1), a sodium-independent transporter. nih.govnih.gov This demonstrates that while Na⁺-dependent transporters like ASCT2 are the primary route of entry for this tACBC analogue, Na⁺-independent systems like LAT1 also contribute to its transport. nih.gov

Table 2: Contribution of Transporter Types to anti-[¹⁴C]FACBC Uptake This table summarizes the differential roles of sodium-dependent and independent transporters in the uptake of a tACBC analogue.

ConditionPrimary Transporter ActivityKey Inhibitors
Presence of Na⁺ Sodium-Dependent (e.g., ASCT2)Glutamine, Serine
Absence of Na⁺ Sodium-Independent (e.g., LAT1)Phenylalanine, BCH

Role as Conformational Probes in Enzyme Mechanistic Studies

The defined and rigid stereochemistry of cyclic amino acids like tACBC provides a unique advantage in mechanistic studies. nih.gov By incorporating these constrained residues into peptides or using them as standalone ligands, researchers can investigate the precise conformational requirements of enzyme active sites and receptor binding pockets. nih.gov

Glutamate (B1630785) receptors are crucial for excitatory neurotransmission in the central nervous system, and their subtypes are distinguished by subtle differences in their ligand binding domains. Conformationally restricted analogues of glutamate are essential tools for mapping these differences. While various cyclic amino acid derivatives, such as aminobicycloheptane and aminocyclopentanetricarboxylic acids, have been synthesized to probe the structural requirements for selectivity among metabotropic glutamate receptor subtypes, the specific application of trans-2-Aminocyclobutane-1-carboxylic acid for this purpose is not extensively documented in available research. The development of selective antagonists for ionotropic glutamate receptors has also focused on other scaffolds, such as substituted prolines.

Understanding the substrate specificity of proteases is critical for elucidating their biological roles and for developing targeted inhibitors. This is often achieved by using libraries of peptides to profile the amino acid preferences at positions surrounding the cleavage site. nih.gov The incorporation of non-natural, conformationally constrained amino acids into peptide sequences can serve as a powerful tool to probe the spatial and steric limits of a protease's active site.

The rigid cyclobutane (B1203170) structure of tACBC can be used to stabilize specific peptide backbone conformations, such as β-turns or helical structures. nih.gov However, while the general principles of using constrained amino acids to study enzyme-substrate interactions are well-established, the specific use of this compound as a probe in protease inhibition or for specificity profiling is not a widely reported application in the scientific literature.

Q & A

Basic Research Questions

Q. What experimental techniques are most effective for characterizing the solid-state conformation of trans-ACBC derivatives?

  • Methodological Answer :

  • Vibrational Circular Dichroism (VCD) and FTIR spectroscopy are critical for probing hydrogen-bonding networks and chiral organization in solid-state samples. These methods reveal the orientation of amide groups and cyclobutane ring puckering .
  • X-ray crystallography provides atomic-resolution data but requires high-quality single crystals, which can be challenging for strained cyclobutane derivatives.
  • Data Table :
TechniqueApplicationLimitations
VCDChiral analysis, hydrogen bondingRequires polarized light and DFT validation
FTIRAmide I/II band analysisOverlapping peaks in complex mixtures
X-rayAbsolute configurationCrystal quality dependency

Q. How can trans-ACBC be synthesized with high enantiomeric purity for β-peptide studies?

  • Methodological Answer :

  • Use asymmetric catalysis or chiral pool synthesis starting from enantiomerically pure precursors (e.g., cyclobutane carboxylates).
  • Protect the amino group with Boc (tert-butyloxycarbonyl) to prevent racemization during synthesis. Purify intermediates via flash chromatography or recrystallization .
  • Monitor enantiomeric excess using chiral HPLC or NMR with chiral shift reagents .

Q. What are the key structural features of trans-ACBC that influence β-peptide folding?

  • Methodological Answer :

  • The rigid cyclobutane ring enforces a planar conformation, promoting 12-helix formation in oligomers.
  • Compare with trans-ACPC (cyclopentane) and trans-ACHC (cyclohexane) to assess ring size effects on helix stability. Use circular dichroism (CD) and molecular dynamics simulations to correlate structure with folding .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve contradictions between experimental and theoretical data on trans-ACBC conformers?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model cyclobutane puckering and amide torsions. Compare computed VCD/IR spectra with experimental data to validate conformers .
  • Address discrepancies by adjusting solvent effects (e.g., PCM models ) or exploring alternative protonation states.
  • Example Workflow :

Optimize geometry using DFT.

Calculate vibrational spectra.

Overlay experimental vs. theoretical spectra for validation.

Q. What strategies mitigate steric strain in trans-ACBC derivatives during peptide coupling?

  • Methodological Answer :

  • Use substituent engineering : Introduce methyl groups at C3/C4 positions to stabilize the cyclobutane ring without disrupting helix formation .
  • Optimize coupling reagents (e.g., HATU/DIPEA ) to enhance reaction efficiency under mild conditions.
  • Monitor steric effects via NMR NOE experiments to detect spatial proximity between substituents.

Q. How do solid-state vs. solution-phase conformations of trans-ACBC derivatives differ, and what implications arise for β-peptide design?

  • Methodological Answer :

  • Solid-state : Dominated by intermolecular hydrogen bonds (e.g., antiparallel β-sheets observed via X-ray).
  • Solution-phase : Favors intramolecular H-bonds (e.g., 12-helix detected by CD).
  • Use variable-temperature NMR to study conformational flexibility and solvent-dependent folding .

Q. What role do substituents on the cyclobutane ring play in modulating trans-ACBC’s pharmacological activity?

  • Methodological Answer :

  • Case Study :
  • Hydrophobic substituents (e.g., benzylamides) enhance membrane permeability but may reduce solubility.
  • Polar groups (e.g., hydroxyls) improve water solubility but destabilize helices.
  • Screen derivatives using SPR (surface plasmon resonance) or cell-based assays to balance bioavailability and target binding .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on trans-ACBC’s helical stability in different solvent systems?

  • Methodological Answer :

  • Systematic Solvent Screening : Test helix stability in TFE (helix-promoting) vs. aqueous buffers using CD.
  • Contradiction Source : Polar solvents disrupt intramolecular H-bonds.
  • Resolution : Use molecular dynamics to simulate solvent interactions and identify critical stabilizing residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.